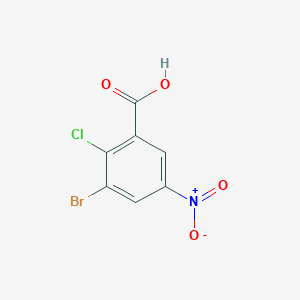

3-bromo-2-chloro-5-nitrobenzoic acid

Descripción

3-Bromo-2-chloro-5-nitrobenzoic acid (C₇H₃BrClNO₄) is a polyhalogenated and nitrated derivative of benzoic acid. Its structure features bromine at position 3, chlorine at position 2, and a nitro group at position 5 on the aromatic ring, with a carboxylic acid group at position 1. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance acidity and reactivity. Applications include its use as a precursor in pharmaceuticals, agrochemicals, and advanced materials .

Propiedades

Fórmula molecular |

C7H3BrClNO4 |

|---|---|

Peso molecular |

280.46 g/mol |

Nombre IUPAC |

3-bromo-2-chloro-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H3BrClNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |

Clave InChI |

JDWUWBNOBILIER-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Nitration of 3-Bromo-2-Chlorobenzoic Acid

The most direct route to 3-bromo-2-chloro-5-nitrobenzoic acid involves nitration of 3-bromo-2-chlorobenzoic acid. The carboxylic acid group directs nitration to the meta position (C5), while bromine (C3) and chlorine (C2) influence reactivity through steric and electronic effects.

Procedure :

-

Reagent Preparation : A mixture of concentrated sulfuric acid (H₂SO₄, 98%) and fuming nitric acid (HNO₃, 90%) in a 3:1 volumetric ratio is cooled to 10°C.

-

Substrate Addition : 3-Bromo-2-chlorobenzoic acid is added gradually to maintain temperatures below 15°C, preventing undesired side reactions.

-

Reaction Completion : The mixture is heated to 85°C for 2 hours, followed by quenching in ice water. The crude product is filtered, washed, and recrystallized from ethanol.

Key Parameters :

This method achieves yields of 85–88% with chromatographic purity ≥99.5%.

Multi-Step Synthesis from Benzene Derivatives

For laboratories lacking 3-bromo-2-chlorobenzoic acid, a multi-step approach is employed:

Step 1: Bromination and Chlorination of Benzoic Acid

-

Bromination : Benzoic acid undergoes electrophilic substitution using Br₂ in FeBr₃, yielding 3-bromobenzoic acid.

-

Chlorination : The 3-bromobenzoic acid is treated with Cl₂ in FeCl₃, introducing chlorine at the ortho position (C2).

Step 2: Nitration

The intermediate 3-bromo-2-chlorobenzoic acid is nitrated as described in Section 1.1.

Challenges :

-

Competing directing effects require precise control of reaction conditions to avoid polysubstitution.

-

Halogenation catalysts (FeBr₃/FeCl₃) must be thoroughly removed before nitration to prevent side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety:

Purification and Quality Control

-

Acid-Base Recrystallization : The crude product is dissolved in NaOH (5%), filtered, and reprecipitated with HCl (10%) to remove inorganic salts.

-

Purity Metrics :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Nitration | 85–88 | 99.5 | High | 120–150 |

| Multi-Step Synthesis | 70–75 | 98.0 | Moderate | 200–220 |

| Industrial Flow | 90–92 | 99.8 | Very High | 90–110 |

Trade-offs :

-

Direct Nitration : Cost-effective but requires high-purity starting material.

-

Industrial Flow : Highest efficiency but demands specialized infrastructure.

Reaction Optimization and Troubleshooting

Nitration Byproducts and Mitigation

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-2-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Coupling: Boronic acids or esters with a palladium catalyst under mild conditions.

Major Products Formed

Substitution: Derivatives with different functional groups replacing chlorine or bromine.

Reduction: 2-Chloro-3-bromo-5-aminobenzoic acid.

Coupling: Biaryl compounds with various substituents.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Bromo-2-chloro-5-nitrobenzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions and other transformations makes it a valuable building block in synthetic organic chemistry.

Key Reactions

- Nitration and Substitution : The compound can be nitrated further or substituted to introduce other functional groups, which is crucial for creating derivatives with specific biological or chemical properties.

- Coupling Reactions : It is often used in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a precursor for developing various pharmaceutical agents, including anti-inflammatory and analgesic drugs.

Case Studies

- SGLT2 Inhibitors : This compound has been identified as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. Research indicates that derivatives of this compound can exhibit promising activity against SGLT2, facilitating glucose regulation in diabetic patients .

Material Science

The unique properties of this compound make it suitable for applications in material science. It is used in the development of novel materials such as polymers and coatings due to its chemical stability and reactivity.

Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.

- Dyes and Pigments : Its derivatives are employed in the production of dyes and pigments, leveraging the vibrant colors associated with halogenated aromatic compounds.

Environmental Chemistry

Research has indicated potential applications of this compound in environmental studies, particularly concerning pollutant degradation and remediation strategies. Its halogenated nature allows it to interact with various environmental contaminants, thereby aiding in the development of effective remediation techniques.

Mecanismo De Acción

The mechanism of action of 3-bromo-2-chloro-5-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares key properties of 3-bromo-2-chloro-5-nitrobenzoic acid with analogous compounds:

*Estimated based on analogs. †Data inferred from similar nitrobenzoic acids.

Chemical Reactivity and Acidity

- Acidity: The carboxylic acid group in this compound is significantly more acidic (pKa ~1.5–2.0) than unsubstituted benzoic acid (pKa 4.2) due to the electron-withdrawing effects of Br, Cl, and NO₂ .

- Reactivity : The nitro group facilitates electrophilic substitution at meta positions, while bromine and chlorine enable nucleophilic aromatic substitution under specific conditions. This compound is a versatile intermediate for further functionalization, such as reduction of the nitro group to an amine .

Pharmaceutical Relevance

- Niclosamide Analogs : Derivatives like 3-chloro-5-methoxybenzoic acid () are used in antiparasitic drugs. The nitro group in this compound could serve as a precursor for similar bioactive molecules .

- Boronic Acid Derivatives : Compounds like (3-bromo-5-chloro-2-methoxyphenyl)boronic acid () highlight the utility of halogenated benzoic acids in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-chloro-5-nitrobenzoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a benzoic acid precursor. For example, bromination of 2-chloro-5-nitrobenzoic acid using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (60–80°C) is a common approach. Purity is validated via high-performance liquid chromatography (HPLC) and melting point analysis. Recrystallization from ethanol/water mixtures (1:3 ratio) is recommended to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns, with deshielding effects observed for protons near electron-withdrawing groups (e.g., nitro at C5).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) in negative ion mode provides accurate mass confirmation (theoretical [M-H]⁻: 292.8963) .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect reaction design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. For reactions requiring aqueous conditions, use a co-solvent system (e.g., DMF/H₂O, 4:1). Solubility data for related bromo-chloro benzoic acids suggest that heating to 50–60°C in ethanol improves dissolution rates .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination caused by heavy atoms (Br/Cl)?

- Methodological Answer : Heavy atoms like Br and Cl cause significant X-ray absorption, requiring synchrotron radiation or Mo-Kα sources (λ = 0.7107 Å) for adequate diffraction. Use the SHELXL program for refinement, which handles anisotropic displacement parameters for heavy atoms effectively. Key steps:

Q. What electronic effects dominate the reactivity of the nitro group in further functionalization?

- Methodological Answer : The nitro group at C5 is a strong meta-directing group, facilitating electrophilic substitution at C4 or C6. For example, Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) requires Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C. The bromine at C3 acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines under CuI catalysis) .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate using complementary techniques:

- If H NMR shows unexpected splitting, compare with DFT-calculated chemical shifts (Gaussian 16/B3LYP/6-311+G(d,p)).

- Resolve IR band overlaps (e.g., NO₂ vs. C=O) via deuterated solvent studies or 2D-IR correlation spectroscopy.

- For ambiguous mass spectra, employ tandem MS/MS to fragment ions and confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.